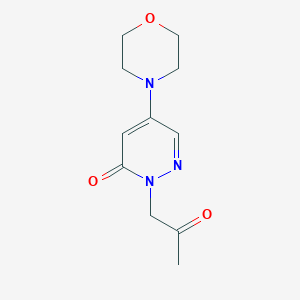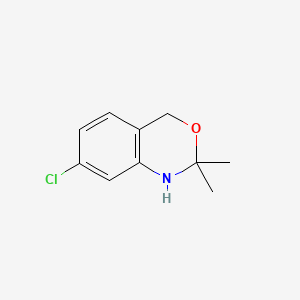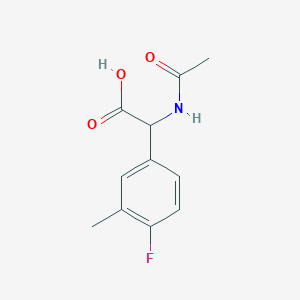
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as HTMT-β-CD, is a novel compound that has gained attention in the field of scientific research due to its potential applications in drug delivery and drug targeting.
Mécanisme D'action
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD works by forming inclusion complexes with drugs, which increases their solubility and stability. The hydrophobic drug molecules are encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows for improved solubility in aqueous environments.
Biochemical and Physiological Effects:
This compoundβ-CD has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its potential for targeted drug delivery. However, some limitations of this compoundβ-CD include its high cost and the need for further studies to fully understand its long-term effects.
Orientations Futures
Future research on N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD could focus on its potential applications in treating various diseases, such as cancer and Alzheimer's disease. Additionally, further studies could investigate the optimal dosing and administration methods for this compoundβ-CD, as well as its potential interactions with other drugs. Overall, this compoundβ-CD shows great promise as a novel compound for drug delivery and drug targeting applications, and further research in this area is warranted.
Méthodes De Synthèse
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD can be synthesized through a two-step process. The first step involves the synthesis of 3-(thiophen-2-yl)propionic acid, which is then reacted with 2-methoxy-5-methylphenyl isocyanate to produce N2-(2-methoxy-5-methylphenyl)oxalamide. This intermediate is then reacted with 2-hydroxypropyl-β-cyclodextrin to produce this compoundβ-CD.
Applications De Recherche Scientifique
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD has been extensively studied for its potential applications in drug delivery and drug targeting. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as curcumin and paclitaxel. This compoundβ-CD can also be used to target specific tissues or organs, such as the brain, due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMYXVAZJFBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)
![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)